molecular formula C₁₉H₂₅ClN₂O B138758 Palonosetron hydrochloride, (3R)- CAS No. 135729-76-9

Palonosetron hydrochloride, (3R)-

货号: B138758
CAS 编号: 135729-76-9
分子量: 332.9 g/mol
InChI 键: OLDRWYVIKMSFFB-KALLACGZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Palonosetron hydrochloride, (3R)-, is a second-generation serotonin 5-hydroxytryptamine 3 receptor antagonist. It is primarily used for the prevention and treatment of chemotherapy-induced nausea and vomiting. This compound is known for its strong binding affinity and long half-life, making it more effective in controlling delayed nausea and vomiting compared to first-generation serotonin 5-hydroxytryptamine 3 receptor antagonists .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of palonosetron hydrochloride involves several steps. One common method starts with the reduction of 2-[(S)-1-azabicyclo[2.2.2]oct-3-yl]-2,4,5,6-tetrahydro-1H-benzo[de]isoquinolin-1-one hydrochloride using palladium-on-carbon as a catalyst in the presence of methanol. This method is preferred due to its high yield and purity .

Industrial Production Methods: In industrial settings, the production of palonosetron hydrochloride often involves the crystallization of the compound from a suitable solvent. This process ensures the formation of crystalline palonosetron hydrochloride with a defined particle size, which is crucial for its pharmaceutical applications .

化学反应分析

Types of Reactions: Palonosetron hydrochloride primarily undergoes substitution reactions. It is relatively stable and does not readily undergo oxidation or reduction under normal conditions.

Common Reagents and Conditions: The reduction reaction mentioned earlier uses palladium-on-carbon as a catalyst and methanol as a solvent. Other common reagents include acetic acid and tetrahydrofuran, although these are less preferred due to lower yields and purity .

Major Products Formed: The major product formed from the reduction reaction is palonosetron hydrochloride itself, which is then purified and crystallized for pharmaceutical use.

科学研究应用

Clinical Applications

1.1 Chemotherapy-Induced Nausea and Vomiting (CINV)

Palonosetron is widely recognized for its effectiveness in preventing CINV. Studies indicate that it significantly reduces the incidence of both acute and delayed nausea and vomiting following highly emetogenic chemotherapy (HEC). For instance, a meta-analysis involving 3,592 patients demonstrated that palonosetron outperformed first-generation 5-HT3 receptor antagonists in preventing acute CINV (p=0.0003p=0.0003) and delayed CINV (p<0.00001p<0.00001) .

1.2 Transarterial Chemoembolization (TACE)

Recent research has highlighted palonosetron's role in managing nausea and vomiting after TACE procedures. A study involving 221 patients showed that those receiving palonosetron experienced significantly lower rates of nausea (41.9% vs. 63.8%) and vomiting (24.8% vs. 44.8%) compared to those who did not receive the drug . This underscores its potential as a standard premedication for patients undergoing TACE.

1.3 Pediatric Use

The FDA approved palonosetron for pediatric patients based on clinical trials that demonstrated its non-inferiority compared to ondansetron in preventing CINV in children . This approval expands its application to younger populations who are particularly vulnerable to chemotherapy-related side effects.

Analytical Methods for Determination

2.1 Potentiometric Methods

Recent advancements have introduced potentiometric methods for the determination of palonosetron hydrochloride in various samples. A study presented two types of ion-selective electrodes—ionophore-free and ionophore-doped—that effectively measured palonosetron concentrations with low detection limits (LOD = 3.1×106M3.1\times 10^{-6}M) . These methods are advantageous due to their simplicity, rapid response times, and cost-effectiveness compared to traditional chromatographic techniques.

2.2 Chromatographic Techniques

Palonosetron has been analyzed using various chromatographic methods, including High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC). These techniques are essential for quality control in pharmaceutical formulations, ensuring accurate dosing and stability assessments .

Case Studies and Research Findings

Study Objective Findings
TACE Study Evaluate efficacy in TACE patientsPalonosetron reduced nausea from 63.8% to 41.9%Effective in reducing post-TACE nausea and vomiting
Pediatric Trials Compare with ondansetronSimilar complete response rates (59.4% vs. 58.6%)Safe and effective for pediatric CINV prevention
Meta-Analysis Assess overall efficacyStatistically significant benefits over first-generation agentsSupports use as a preferred antiemetic

Safety Profile

Palonosetron is generally well-tolerated, with a safety profile comparable to other antiemetics like granisetron . Adverse effects are minimal, making it suitable for diverse patient populations, including those undergoing intensive chemotherapy or surgical procedures.

作用机制

Palonosetron hydrochloride exerts its effects by selectively inhibiting serotonin 5-hydroxytryptamine 3 receptors. These receptors are located both centrally in the medullary chemoreceptor zone and peripherally in the gastrointestinal tract. By blocking these receptors, palonosetron hydrochloride prevents the binding of serotonin, thereby reducing nausea and vomiting .

相似化合物的比较

Similar Compounds:

  • Granisetron
  • Ondansetron
  • Tropisetron
  • Ramosetron

Uniqueness: Compared to other serotonin 5-hydroxytryptamine 3 receptor antagonists, palonosetron hydrochloride has a higher binding affinity and a longer half-life. This makes it more effective in controlling delayed nausea and vomiting, which is a significant advantage in chemotherapy-induced nausea and vomiting management .

生物活性

Palonosetron hydrochloride, a second-generation 5-HT3 receptor antagonist, is primarily used for the prevention of chemotherapy-induced nausea and vomiting (CINV). Its unique pharmacological properties, including high affinity and prolonged action, have made it a significant agent in oncology. This article explores the biological activity of palonosetron hydrochloride, detailing its mechanisms, efficacy in clinical studies, and pharmacokinetics.

Palonosetron acts by selectively blocking serotonin from binding to 5-HT3 receptors located in the gastrointestinal tract and the chemoreceptor trigger zone of the brain. It exhibits a high binding affinity (IC50 = 0.24 nM) and a long plasma elimination half-life of approximately 40 hours, which is significantly longer than that of older agents like ondansetron and granisetron .

Key Properties:

  • High Affinity : Palonosetron binds to 5-HT3 receptors with at least 30-fold greater affinity than older agents.
  • Allosteric Modulation : It shows unique allosteric interactions that enhance receptor blockade even after the drug is no longer detectable in plasma .
  • Inhibition of Cross-Talk : Palonosetron inhibits interactions between 5-HT3 and neurokinin-1 (NK-1) signaling pathways, potentially reducing nausea more effectively than other agents .

Clinical Efficacy

Numerous studies have demonstrated the efficacy of palonosetron in preventing both acute and delayed CINV. A meta-analysis indicated that palonosetron significantly improves control over emesis and nausea during both phases following highly emetogenic chemotherapy (HEC) or moderately emetogenic chemotherapy (MEC) .

Case Studies:

  • Efficacy Comparison with Granisetron :
    • In a randomized controlled trial involving 240 patients undergoing chemotherapy, palonosetron (0.25 mg) was compared to granisetron (3 mg). The results showed that while acute vomiting complete remission rates were similar (P=0.35), the delayed vomiting complete remission rate was significantly higher for palonosetron (P=0.002) .
  • Long-Term Efficacy :
    • Another study highlighted that palonosetron maintained effective receptor blockade over multiple cycles of chemotherapy, reducing the need for corticosteroids compared to other treatments .

Pharmacokinetics

Palonosetron is characterized by its slow elimination from the body and extensive protein binding (approximately 62%). After administration, about 50% is metabolized into inactive metabolites via the CYP2D6 pathway, with renal clearance accounting for around 40% of unchanged drug excretion within 144 hours .

Pharmacokinetic Profile:

ParameterValue
Volume of Distribution8.3 ± 2.5 L/kg
Plasma Protein Binding~62%
Elimination Half-Life~40 hours
Total Body Clearance160 ± 35 mL/h/kg
Renal Clearance66.5 ± 18.2 mL/h/kg

属性

IUPAC Name

(3aS)-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O.ClH/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20;/h2,4,6,13,15,17H,1,3,5,7-12H2;1H/t15-,17+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLDRWYVIKMSFFB-KALLACGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CN(C(=O)C3=CC=CC(=C23)C1)[C@H]4CN5CCC4CC5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135729-76-9
Record name (3aS)-2-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135729-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Palonosetron hydrochloride, (3R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135729769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PALONOSETRON HYDROCHLORIDE, (3R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J5X5HPB4C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Palonosetron hydrochloride, (3R)-
Reactant of Route 2
Palonosetron hydrochloride, (3R)-
Reactant of Route 3
Palonosetron hydrochloride, (3R)-
Reactant of Route 4
Palonosetron hydrochloride, (3R)-
Reactant of Route 5
Palonosetron hydrochloride, (3R)-
Reactant of Route 6
Palonosetron hydrochloride, (3R)-

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。